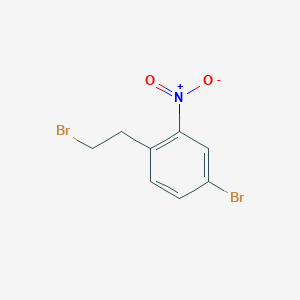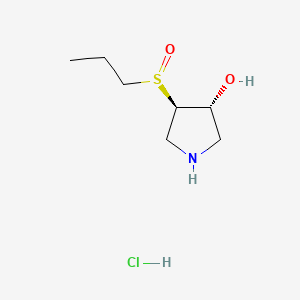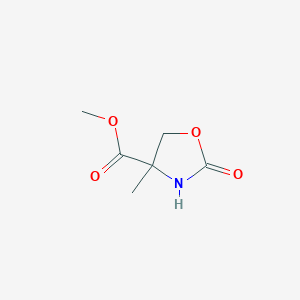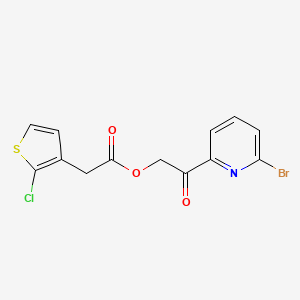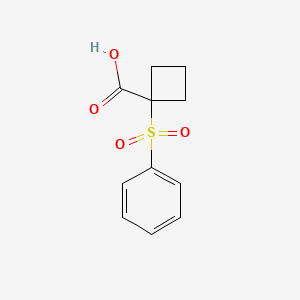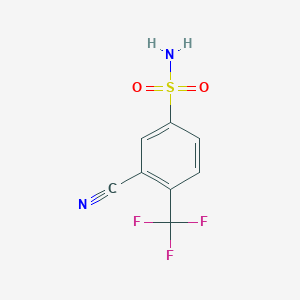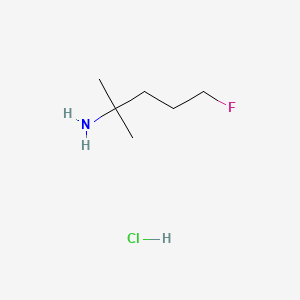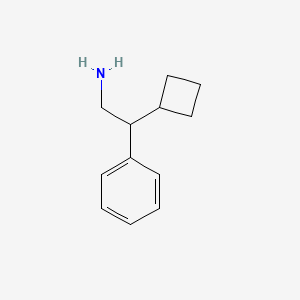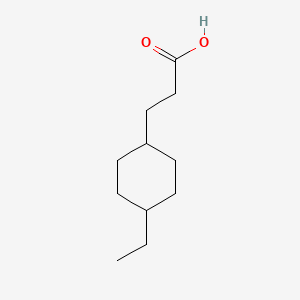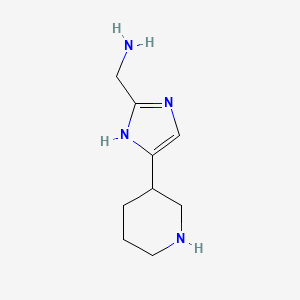
(5-(Piperidin-3-yl)-1H-imidazol-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(piperidin-3-yl)-1H-imidazol-2-yl]methanamine: is a heterocyclic compound that contains both piperidine and imidazole rings. These structures are significant in medicinal chemistry due to their presence in various bioactive molecules. The compound’s unique structure allows it to interact with different biological targets, making it a valuable molecule for research and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(piperidin-3-yl)-1H-imidazol-2-yl]methanamine typically involves the formation of the imidazole ring followed by the introduction of the piperidine moiety. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable diamine with glyoxal or its derivatives can yield the imidazole ring, which can then be further functionalized to introduce the piperidine group .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to enhance production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be used to modify the imidazole ring or reduce any nitro groups present in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce halogenated derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, [4-(piperidin-3-yl)-1H-imidazol-2-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .
Biology: The compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies to understand protein-ligand interactions, which is crucial for drug design .
Medicine: In medicine, [4-(piperidin-3-yl)-1H-imidazol-2-yl]methanamine is explored for its therapeutic potential. Its ability to interact with various biological targets makes it a candidate for developing new drugs, particularly in areas such as oncology and neurology .
Industry: Industrially, the compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their functionality .
Mécanisme D'action
The mechanism of action of [4-(piperidin-3-yl)-1H-imidazol-2-yl]methanamine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or participate in hydrogen bonding, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- [3-(piperidin-4-yl)phenyl]methanamine
- [4-(piperidin-4-yl)phenyl]methanamine
- [2-(piperidin-4-yl)phenyl]methanamine
Comparison: Compared to these similar compounds, [4-(piperidin-3-yl)-1H-imidazol-2-yl]methanamine is unique due to the presence of both piperidine and imidazole rings. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions, enhancing its versatility in research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C9H16N4 |
|---|---|
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
(5-piperidin-3-yl-1H-imidazol-2-yl)methanamine |
InChI |
InChI=1S/C9H16N4/c10-4-9-12-6-8(13-9)7-2-1-3-11-5-7/h6-7,11H,1-5,10H2,(H,12,13) |
Clé InChI |
HHERWGUVNSCYEF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)C2=CN=C(N2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-olhydrochloride](/img/structure/B13524206.png)
![Ethyl 2-[3-(4-bromophenyl)pyrrolidin-3-yl]acetate](/img/structure/B13524211.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine](/img/structure/B13524215.png)
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)but-3-en-2-one](/img/structure/B13524222.png)
